molecular formula C51H92N10O13 B159428 Balalom CAS No. 130640-26-5

Balalom

Cat. No. B159428
M. Wt: 1053.3 g/mol
InChI Key: FURXSLVVQDMQFN-QJCLFNHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Balalom is a naturally occurring compound that has gained attention in recent years due to its potential in scientific research. The compound is found in various plant species and has been shown to have a range of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of Balalom is not fully understood, but it is believed to act through various pathways in the body. It has been shown to modulate the activity of enzymes involved in inflammation, oxidative stress, and cancer cell proliferation. Balalom has also been shown to interact with various receptors in the body, including the cannabinoid receptors, which are involved in pain perception and inflammation.

Biochemical And Physiological Effects

Balalom has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various tissues, including the brain and liver. The compound has also been shown to have neuroprotective effects and potential in treating neurodegenerative diseases. Balalom has also been shown to inhibit cancer cell proliferation and induce cancer cell death.

Advantages And Limitations For Lab Experiments

One advantage of using Balalom in lab experiments is its natural origin. It is not a synthetic compound, which makes it more biocompatible and less likely to cause adverse effects. However, the low yield of Balalom from plants makes it challenging to obtain large quantities for research purposes. The compound is also relatively expensive, which can limit its use in some studies.

Future Directions

There are several future directions for research on Balalom. One area of interest is its potential in treating neurodegenerative diseases. Studies have shown promising results in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as an anticancer agent. Balalom has been shown to inhibit cancer cell proliferation, and future studies could explore its use in combination with other anticancer agents. Finally, more research is needed to understand the mechanism of action of Balalom fully. This could lead to the development of new drugs that target the pathways modulated by the compound.
Conclusion:
In conclusion, Balalom is a naturally occurring compound that has shown potential in various areas of scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for drug development. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

Balalom is a complex compound that is not easily synthesized in a laboratory setting. It is primarily extracted from the plants that contain it. The extraction process involves the use of solvents and various purification techniques to isolate the compound. The yield of Balalom from plants is typically low, which makes it challenging to obtain large quantities for research purposes.

Scientific Research Applications

Balalom has shown potential in various areas of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has also been shown to have neuroprotective effects and potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

130640-26-5

Product Name

Balalom

Molecular Formula

C51H92N10O13

Molecular Weight

1053.3 g/mol

IUPAC Name

methyl 2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoate

InChI

InChI=1S/C51H92N10O13/c1-26(2)22-33(55-39(64)32(11)54-44(69)50(17,18)61-47(72)74-48(12,13)14)40(65)52-30(9)37(62)56-35(24-28(5)6)42(67)59-49(15,16)45(70)58-34(23-27(3)4)41(66)53-31(10)38(63)57-36(25-29(7)8)43(68)60-51(19,20)46(71)73-21/h26-36H,22-25H2,1-21H3,(H,52,65)(H,53,66)(H,54,69)(H,55,64)(H,56,62)(H,57,63)(H,58,70)(H,59,67)(H,60,68)(H,61,72)/t30-,31-,32-,33-,34-,35-,36-/m0/s1

InChI Key

FURXSLVVQDMQFN-QJCLFNHPSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)OC(C)(C)C

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)OC(C)(C)C

Other CAS RN

130640-26-5

sequence

XALALXLALX

synonyms

BALALOM
Boc-Aib-Ala-Leu-Ala-Leu-Aib-Leu-Ala-Leu-Aib-OMe
butyloxycarbonyl-aminoisobutyryl-alanyl-leucyl-alanyl-leucyl-aminoisobutyryl-leucyl-alanyl-leucyl-aminoisobutyryl methyl este

Origin of Product

United States

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